7-[6-(3-Hydroxyoct-1-en-1-yl)-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid
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Overview
Description
Prostaglandin H2 is a type of prostaglandin and a precursor for many other biologically significant molecules. It is synthesized from arachidonic acid in a reaction catalyzed by a cyclooxygenase enzyme. Prostaglandin H2 plays a crucial role in various physiological processes, including the regulation of blood vessel constriction and dilation, and platelet aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prostaglandin H2 is synthesized from arachidonic acid through a two-step process. The first step involves the enzyme cyclooxygenase-1 (COX-1) catalyzing the addition of two free oxygens to form the 1,2-dioxane bridge and a peroxide functional group, resulting in prostaglandin G2. The second step involves cyclooxygenase-2 (COX-2) reducing the peroxide functional group to a secondary alcohol, forming prostaglandin H2 .
Industrial Production Methods: Industrial production of prostaglandins, including prostaglandin H2, often involves chemoenzymatic synthesis methods. These methods are designed to be concise and scalable, allowing for the production of prostaglandins on a large scale. The process typically involves the formation of key intermediates, such as bromohydrin, followed by nickel-catalyzed cross-couplings and Wittig reactions .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin H2 undergoes various chemical reactions, including oxidation, reduction, and substitution. It is acted upon by different enzymes to form other prostaglandins and thromboxanes. For example:
- Prostacyclin synthase converts prostaglandin H2 to prostacyclin.
- Thromboxane-A synthase converts it to thromboxane A2.
- Prostaglandin D2 synthase converts it to prostaglandin D2.
- Prostaglandin E synthase converts it to prostaglandin E2 .
Common Reagents and Conditions: Common reagents used in these reactions include cyclooxygenase enzymes (COX-1 and COX-2), hydroquinone, and various synthases specific to the desired product. The reactions typically occur under physiological conditions, with specific enzymes catalyzing each step .
Major Products: The major products formed from the reactions of prostaglandin H2 include prostacyclin, thromboxane A2, prostaglandin D2, and prostaglandin E2 .
Scientific Research Applications
Prostaglandin H2 has numerous scientific research applications across various fields:
Chemistry: It serves as a precursor for the synthesis of other prostaglandins and thromboxanes, which are important in various chemical reactions and pathways.
Biology: Prostaglandin H2 plays a role in regulating physiological processes such as blood vessel constriction and dilation, and platelet aggregation.
Medicine: It is involved in the inflammatory response and is a target for anti-inflammatory drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs). .
Industry: The industrial production of prostaglandin H2 and its derivatives is significant for the pharmaceutical industry, where these compounds are used in the development of various drugs
Mechanism of Action
Prostaglandin H2 exerts its effects by binding to specific receptors on the cell membranes of target cells. It regulates the constriction and dilation of blood vessels and stimulates platelet aggregation by binding to thromboxane receptors on platelets’ cell membranes. This binding triggers platelet migration and adhesion to other platelets, facilitating blood clot formation . Additionally, prostaglandin H2 is involved in the inflammatory response and pain perception by promoting the excitability of the peripheral somatosensory system .
Comparison with Similar Compounds
Prostaglandin H2 is part of a larger family of prostaglandins, which are physiologically active lipid compounds. Similar compounds include:
Prostaglandin E2: Involved in the inflammatory response, pain perception, and regulation of body temperature.
Prostaglandin F2α: Influences smooth muscle contraction, particularly in the uterus during childbirth.
Prostacyclin (Prostaglandin I2): Acts as a vasodilator and inhibits platelet aggregation.
Thromboxane A2: Promotes platelet aggregation and vasoconstriction.
Prostaglandin H2 is unique in its role as a precursor for these other prostaglandins and thromboxanes, making it a central molecule in the biosynthesis of these compounds .
Properties
IUPAC Name |
7-[6-(3-hydroxyoct-1-enyl)-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-19(17)25-24-18)10-7-4-5-8-11-20(22)23/h4,7,12-13,15-19,21H,2-3,5-6,8-11,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBNHAJFJUQSRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866106 |
Source
|
Record name | 7-[6-(3-Hydroxyoct-1-en-1-yl)-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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